molecular formula C22H21N7O B2362232 1-(4-((6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-3-(m-tolyl)urea CAS No. 1013769-11-3

1-(4-((6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-3-(m-tolyl)urea

Cat. No. B2362232
CAS RN: 1013769-11-3
M. Wt: 399.458
InChI Key: XNOCMXQYPYCBEO-UHFFFAOYSA-N
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Description

1-(4-((6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-3-(m-tolyl)urea, also known as MPPTU, is a chemical compound that has gained significant attention in the field of scientific research. This compound has shown promising results in various studies, especially in the area of cancer research.

Scientific Research Applications

Antiproliferative Applications

A study demonstrated the synthesis of a series of compounds, including urea derivatives, with antiproliferative activity against non-small cell lung cancer cell lines. The compounds exhibited selective dose-dependent responses, particularly highlighting the potential of urea derivatives in targeting P53 mutant cells in lung cancer (Bazin et al., 2016).

Gelation and Morphological Tuning

Research on urea derivatives has explored their ability to form hydrogels, which are dependent on the identity of the anion used. This characteristic represents a method for tuning the physical properties of gels, indicating potential applications in material science (Lloyd & Steed, 2011).

Antibacterial Agents

The synthesis of new heterocyclic compounds containing a sulfonamido moiety has shown significant antibacterial activity. This research underlines the potential of urea derivatives in developing new antibacterial agents (Azab, Youssef, & El-Bordany, 2013).

Synthesis of Heterocyclic Compounds

Another study focused on the synthesis of heterocyclic compounds, including pyrazolo[3,4-d]pyrimidines, through reactions involving urea derivatives. These compounds are expected to exhibit considerable chemical and pharmacological activities, showcasing the versatility of urea derivatives in synthesizing complex molecules (Al-Afaleq & Abubshait, 2001).

Foldamer Design

Urea-linked aromatic oligomers have been designed to exhibit crescent-shaped and helical conformations, driven by intramolecular hydrogen bonding and steric interactions. This research highlights the potential of urea derivatives in the design of foldamers with specific conformational preferences, opening avenues for novel molecular architectures (Mousseau, Xing, Tang, & Cuccia, 2009).

properties

IUPAC Name

1-(3-methylphenyl)-3-[4-[[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N7O/c1-15-4-3-5-19(14-15)25-22(30)24-18-8-6-17(7-9-18)23-20-10-11-21(27-26-20)29-13-12-16(2)28-29/h3-14H,1-2H3,(H,23,26)(H2,24,25,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNOCMXQYPYCBEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)NC2=CC=C(C=C2)NC3=NN=C(C=C3)N4C=CC(=N4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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